Hydroxycarbamic acid hexyl ester
Description
Properties
CAS No. |
592-70-1 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
hexyl N-hydroxycarbamate |
InChI |
InChI=1S/C7H15NO3/c1-2-3-4-5-6-11-7(9)8-10/h10H,2-6H2,1H3,(H,8,9) |
InChI Key |
XDRRRJZZMBWXHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Esterification via Alcoholysis of Hydroxycarbamic Acid Derivatives
One of the common approaches to prepare hydroxycarbamic acid esters, including the hexyl ester, is through the reaction of hydroxycarbamic acid derivatives with hexyl alcohol under controlled conditions. This method often uses acid catalysis or other activating agents to facilitate the ester bond formation.
- Reagents: Hydroxycarbamic acid or its activated derivatives (e.g., acid chlorides or anhydrides), hexyl alcohol.
- Catalysts: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or Lewis acids.
- Conditions: Typically conducted under reflux in an inert solvent like toluene or dichloromethane to remove water formed during the reaction and drive the equilibrium toward ester formation.
- Advantages: High selectivity and yield; suitable for scale-up.
- Limitations: Requires careful control of moisture and reaction time to prevent hydrolysis or side reactions.
Direct Reaction Using Hexyl Alcohol and Hydroxycarbamic Acid in Presence of Coupling Agents
Another method involves the direct coupling of hydroxycarbamic acid with hexyl alcohol using coupling agents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI), which activate the carboxyl group for nucleophilic attack by the alcohol.
- Reagents: Hydroxycarbamic acid, hexyl alcohol, coupling agents (DCC, CDI).
- Catalysts: Often used in combination with catalysts like 4-dimethylaminopyridine (DMAP) to increase reaction rate.
- Conditions: Conducted at room temperature or slightly elevated temperatures in aprotic solvents like dichloromethane.
- Advantages: Mild reaction conditions, minimal side products.
- Limitations: Requires purification to remove urea byproducts from coupling agents.
Transesterification from Other Hydroxycarbamic Acid Esters
This compound can also be prepared by transesterification, where an existing hydroxycarbamic acid ester (e.g., methyl or ethyl ester) is reacted with hexyl alcohol under catalytic conditions.
- Reagents: Hydroxycarbamic acid methyl or ethyl ester, hexyl alcohol.
- Catalysts: Acidic or basic catalysts such as sodium methoxide or sulfuric acid.
- Conditions: Heating under reflux with removal of the lower alcohol formed (methanol or ethanol) to shift equilibrium.
- Advantages: Useful when starting from readily available esters.
- Limitations: Equilibrium nature requires efficient removal of byproduct alcohol.
Enzymatic Esterification
Enzymatic methods using lipases have been explored for the selective esterification of hydroxycarbamic acid with hexyl alcohol.
- Reagents: Hydroxycarbamic acid, hexyl alcohol.
- Enzymes: Lipase enzymes such as Candida antarctica lipase B.
- Conditions: Mild temperatures (30–60°C), organic solvents or solvent-free systems.
- Advantages: High regio- and stereoselectivity, environmentally friendly.
- Limitations: Longer reaction times, enzyme cost.
Comparative Data Table of Preparation Methods
| Preparation Method | Reagents | Catalysts/Enzymes | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Esterification via Alcoholysis | Hydroxycarbamic acid derivatives, hexyl alcohol | Acid catalysts (H2SO4, p-TSA) | Reflux, inert solvent | High yield, scalable | Moisture sensitive, side reactions |
| Coupling Agent Mediated Esterification | Hydroxycarbamic acid, hexyl alcohol, DCC/CDI | DMAP | Room temp to mild heating | Mild conditions, clean reaction | Requires purification |
| Transesterification | Hydroxycarbamic acid methyl/ethyl ester, hexyl alcohol | Acid/base catalysts | Reflux, removal of byproduct alcohol | Uses available esters | Equilibrium reaction, requires removal of byproducts |
| Enzymatic Esterification | Hydroxycarbamic acid, hexyl alcohol | Lipase enzymes | Mild temperature, solvent or solvent-free | Eco-friendly, selective | Longer time, enzyme cost |
Research and Patent Insights
A Chinese patent (CN103687841A) describes a method for producing alpha-hydroxycarboxylic acid esters, emphasizing the use of alcohols such as methyl or ethanol but the principles are applicable to longer chain alcohols like hexyl alcohol, involving controlled reaction conditions to optimize ester formation.
A World Intellectual Property Organization (WIPO) patent (WO2005054179A2) details hydroxamic acid esters and their pharmaceutical applications, including synthetic routes that involve coupling agents and specific catalysts for ester formation, which can be adapted for this compound synthesis.
These patents highlight the importance of reaction control, catalyst selection, and purification techniques in preparing hydroxycarbamic acid esters with desired purity and yield.
Scientific Research Applications
Medical Applications
1.1 Treatment of Sickle Cell Disease
Hydroxycarbamic acid hexyl ester is primarily recognized for its role in treating sickle cell disease. It functions by increasing fetal hemoglobin levels, which interferes with the polymerization of sickle hemoglobin (HbS) and reduces the frequency of painful crises. Clinical trials have shown significant improvements in patients treated with hydroxyurea, leading to its widespread acceptance as a standard treatment option .
Table 1: Efficacy of this compound in Sickle Cell Disease
| Study | Sample Size | Treatment Duration | Outcome |
|---|---|---|---|
| Charache et al. (1995) | 299 | 21 months | Reduced frequency of painful crises |
| Scott et al. (1996) | 15 | 2 years | No cases of acute leukemia observed |
1.2 Cancer Treatment
This compound has been used as an antineoplastic agent in various cancers, including chronic myeloid leukemia and squamous cell carcinoma. Its mechanism involves inhibiting DNA synthesis by acting on ribonucleotide reductase, thus reducing the proliferation of malignant cells . It has been particularly beneficial in cases resistant to other treatments.
Table 2: Applications in Cancer Treatment
| Cancer Type | Mechanism of Action | Observed Benefits |
|---|---|---|
| Chronic Myeloid Leukemia | Ribonucleotide reductase inhibition | Cost-effective alternative |
| Squamous Cell Carcinoma | DNA synthesis inhibition | Improved patient outcomes |
Research Applications
2.1 Mechanistic Studies
Research into this compound has revealed insights into its biochemical interactions. Studies have demonstrated that it increases nitric oxide levels, which subsequently enhances cyclic guanosine monophosphate (cGMP) production, crucial for fetal hemoglobin synthesis . This mechanism is vital for understanding how the compound can be optimized for therapeutic use.
2.2 Toxicological Studies
Toxicological assessments have highlighted the compound's safety profile and potential side effects. Long-term use has been associated with an increased risk of skin cancers and other malignancies; however, these risks must be weighed against the benefits it provides in managing severe conditions like sickle cell disease and certain cancers .
Case Studies
3.1 Long-term Efficacy in Sickle Cell Disease
A cohort study involving patients with sickle cell disease treated with this compound reported a significant reduction in hospitalizations due to pain crises over a five-year follow-up period. The study emphasized the importance of continuous monitoring for potential adverse effects, including hematological toxicity .
3.2 Cancer Patient Outcomes
In a retrospective analysis of cancer patients treated with this compound, researchers found that while some patients developed secondary malignancies, the overall survival rates improved compared to historical controls receiving standard therapies .
Mechanism of Action
The mechanism of action of hydroxycarbamic acid hexyl ester involves its interaction with specific molecular targets, leading to various biochemical effects. The ester bond can be hydrolyzed in biological systems, releasing hydroxycarbamic acid and hexanol, which may exert their effects through different pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Antitumor Activity: Hydroxycarbamic Acid Esters
Hydroxycarbamic acid esters exhibit antitumor activity through tautomerism of the —CO·NH(OH) group, which may stabilize the biologically active syn isomer. A comparative study of hydroxycarbamic acid derivatives revealed:
Longer alkyl chains may alter pharmacokinetics but could reduce solubility, necessitating formulation optimization .
Antioxidant Properties: Dihydrocaffeic Acid Esters
Alkyl chain length critically influences antioxidant performance, as demonstrated in dihydrocaffeic acid esters:
Key Insight : The hexyl ester balances radical scavenging and lipid peroxidation inhibition, making it versatile for applications in food preservation or skincare .
Flavor and Aroma Contributions: Hexyl Esters
Hexyl esters are widely used in flavor industries due to their fruity and floral notes. Key examples include:
Contradiction : Hexyl acetate’s green apple aroma becomes unpleasant at higher concentrations, highlighting the importance of dosage control .
Tissue Penetration in Photodynamic Therapy
5-Aminolevulinic acid (5-ALA) esters demonstrate chain-length-dependent efficacy:
Key Insight : The hexyl ester’s superior fluorescence and penetration make it a preferred prodrug in photodynamic cancer therapy .
Biological Activity
Hydroxycarbamic acid hexyl ester, also known as hydroxyurea, is a compound with significant biological activity, particularly in the treatment of various hematological disorders. This article explores its mechanisms of action, efficacy in clinical applications, and relevant research findings.
This compound primarily acts as an antimetabolite . Its main mechanism involves the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, hydroxyurea reduces the production of deoxyribonucleotides, leading to a decrease in DNA replication and cell division. This action is particularly beneficial in the context of cancer treatment and sickle cell disease (SCD).
Key Mechanisms:
- Inhibition of Ribonucleotide Reductase: Reduces deoxyribonucleotide production, causing cell cycle arrest.
- Induction of Fetal Hemoglobin (HbF): Increases HbF levels, which interferes with sickle hemoglobin polymerization, thus reducing sickling episodes in SCD patients.
- Nitric Oxide Production: Hydroxyurea may stimulate nitric oxide production, enhancing blood flow and reducing vascular complications associated with SCD.
Clinical Applications
This compound has been extensively studied for its therapeutic effects in several conditions:
-
Sickle Cell Disease (SCD):
- Hydroxyurea has been shown to significantly reduce the frequency of painful crises and acute chest syndrome in SCD patients. A landmark study demonstrated that patients receiving hydroxyurea experienced fewer hospitalizations and acute pain episodes compared to those on placebo .
- Long-term use has been associated with increased survival rates among SCD patients .
- Chronic Myeloid Leukemia (CML):
- Other Hematological Disorders:
Efficacy Studies
A retrospective cohort study involving 93 children with SCD indicated that hydroxyurea could be effective even at lower doses (<20 mg/kg/day) without significant adverse effects. Patients maintained on lower absolute neutrophil counts showed improved hematological responses .
Case Studies
- Multicenter Study of Hydroxyurea (MSH): This pivotal study involved 299 adults with SCD and demonstrated that hydroxyurea significantly reduced the rate of painful crises from 4.5 to 2.5 episodes per year (P<0.001) .
- Long-term Follow-up Studies: Observational studies have suggested a 40% reduction in mortality among patients who continued hydroxyurea therapy over nine years compared to those who did not .
Data Table: Summary of Clinical Outcomes with this compound
Q & A
Q. What are the enzymatic and chemical synthesis routes for hydroxycarbamic acid hexyl ester, and how do their yields compare?
this compound (synonym: hexyl phenylcarbamate) can be synthesized via enzymatic pathways or chemical esterification. Enzymatic methods using fatty acid O-methyltransferases or alcohol O-acetyltransferases (as demonstrated for structurally similar esters like 6-hydroxyhexanoate methyl ester) offer regioselectivity and mild reaction conditions . Chemical synthesis typically involves coupling phenylcarbamic acid with hexanol using acid catalysts (e.g., sulfuric acid) or carbodiimide-based coupling agents. Comparative studies suggest enzymatic routes achieve ~60–75% yields with fewer side products, while chemical methods may reach higher yields (~85%) but require purification to remove unreacted substrates .
Q. What analytical techniques are recommended for characterizing this compound in complex matrices?
Gas chromatography-mass spectrometry (GC-MS) is optimal for identification and quantification, with derivatization (e.g., silylation) enhancing volatility. Retention indices (e.g., KI 1627 for structurally related benzeneacetic acid hexyl ester) and fragmentation patterns (e.g., m/z 222 for molecular ion [M+]) provide specificity . Nuclear magnetic resonance (NMR) confirms structural integrity: expect peaks at δ 4.1–4.3 ppm (ester -OCH2-) and δ 7.3–7.5 ppm (aromatic protons) . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is suitable for purity assessments .
Advanced Research Questions
Q. How does the steric and electronic configuration of this compound influence its stability under varying pH and temperature conditions?
The ester’s stability is governed by its aliphatic hexyl chain (steric protection) and electron-withdrawing carbamate group. Hydrolysis studies of analogous esters (e.g., hexyl salicylate) show rapid degradation in alkaline conditions (t1/2 < 24 hrs at pH 9) due to nucleophilic attack on the ester carbonyl. Under acidic conditions (pH 3–5), hydrolysis is slower (t1/2 ~7 days). Thermal stability is moderate (decomposition onset at ~150°C), with Arrhenius modeling indicating activation energy (Ea) of ~85 kJ/mol for ester bond cleavage .
Q. What computational approaches are used to model the solvent-accessible surface and reactivity of this compound?
Density functional theory (DFT) with B3LYP/6-31G* basis sets optimizes the molecule’s geometry, revealing a planar carbamate group and gauche conformation of the hexyl chain. Solvent-accessible surface area (SASA) calculations predict hydrophobic interactions (logP ~3.5), consistent with experimental octanol-water partitioning data. Molecular dynamics simulations (e.g., GROMACS) further elucidate aggregation behavior in aqueous solutions, showing micelle formation at concentrations >0.1 mM .
Q. How do structural modifications (e.g., branching or substituent addition) affect the biological interactions of this compound?
Introducing branched alkyl chains (e.g., 2-ethylhexyl) increases lipophilicity and membrane permeability, as shown in comparative studies with hexyl phenylacetate. Substitution on the phenyl ring (e.g., nitro or hydroxyl groups) alters metabolic pathways: para-substituted derivatives undergo faster cytochrome P450-mediated oxidation, while meta-substituted analogs exhibit prolonged half-lives in vivo. Toxicity assays (e.g., Ames test) indicate negligible mutagenicity for the parent compound but moderate cytotoxicity for halogenated derivatives .
Methodological Considerations
- Contradictions in Data : Discrepancies in reported yields (e.g., enzymatic vs. chemical synthesis) often arise from differences in enzyme purity or reaction scaling. Standardizing protocols (e.g., fixed enzyme-to-substrate ratios) minimizes variability .
- Critical Parameters : For GC-MS analysis, derivatization time and temperature must be optimized to prevent decomposition. In computational studies, basis set selection (e.g., 6-31G* vs. 6-311+G**) significantly impacts accuracy of charge distribution models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
